alpha-Tocopheryloxyacetic acid
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Overview
Description
Alpha-tocopheryloxyacetic Acid is an orally bioavailable vitamin E derivative with potential antineoplastic and immunostimulating activities. Upon administration, alpha-tocopheryloxyacetic acid (alpha-TEA) induces tumor autophagy; the autophagosomes formed, which carry tumor associated antigens (TAAs), allow for increased cross-presentation of TAAs by professional antigen-presenting cells (APCs). This activates a T cell-mediated T helper type 1 (TH1) response, generates a cytotoxic T-lymphocyte (CTL) response against cancer cells, and reduces the frequency of regulatory T-cell (Treg) differentiation. In addition, alpha-TEA modulates the release of various cytokines and chemokines and induces tumor cell apoptosis. Altogether, this results in decreased tumor cell proliferation.
Scientific Research Applications
Anticancer Properties
Alpha-Tocopheryloxyacetic acid (α-TEA) has shown promising results in inhibiting tumor growth and metastasis in various cancer models. In a study by Hahn et al. (2006), α-TEA was found to inhibit tumor growth and metastasis in a murine mammary cancer model, suggesting its potential in treating metastatic breast cancer (Hahn et al., 2006). Furthermore, Hahn et al. (2011) reported that α-TEA treatment resulted in higher frequencies of activated T cells in the tumor microenvironment, indicating its role in enhancing the anti-tumor immune response in breast cancer patients (Hahn et al., 2011).
Immunomodulation in Cancer
Capitini et al. (2020) observed that dietary α-TEA administration in a murine rhabdomyosarcoma model led to enhanced CD4+ T cell stimulation and reduced myeloid cell-mediated immunosuppression, suggesting α-TEA's role in immunomodulation in cancer treatment (Capitini et al., 2020).
Autophagy and Antigen Cross-Presentation
Li et al. (2012) demonstrated that α-TEA triggers tumor cell autophagy and enhances cross-presentation of tumor antigens, suggesting its potential use as an adjuvant in cancer therapy (Li et al., 2012).
Preclinical and Clinical Trials
A Phase I study of α-TEA in patients with advanced cancer, conducted by Curti et al. (2015), provided insights into the potential of α-TEA in human cancer treatment, highlighting its safety profile and effects on T-cell subsets (Curti et al., 2015).
Role in Tumor Suppression
Lawson et al. (2003) reported that α-TEA formulated in liposomes and delivered by aerosol was potent in reducing tumor growth and lung metastasis in a syngeneic mouse mammary tumor model, indicating its role in tumor suppression (Lawson et al., 2003).
Impact on Tumor Growth and Immune Response
Szewc et al. (2020) found that α-TEA induced apoptosis of murine rhabdomyosarcoma in vitro while modulating innate and adaptive immune responses in vivo, suggesting its multifaceted role in tumor growth suppression and immune response modulation (Szewc et al., 2020).
properties
CAS RN |
261929-52-6 |
---|---|
Product Name |
alpha-Tocopheryloxyacetic acid |
Molecular Formula |
C31H52O4 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
2-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]acetic acid |
InChI |
InChI=1S/C31H52O4/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-31(8)19-17-27-26(7)29(34-20-28(32)33)24(5)25(6)30(27)35-31/h21-23H,9-20H2,1-8H3,(H,32,33)/t22-,23-,31-/m1/s1 |
InChI Key |
LCFWOFKPFDWYLR-CEFNRUSXSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OCC(=O)O)C |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OCC(=O)O)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OCC(=O)O)C |
synonyms |
2,5,7,8-tetramethyl-2R-(4R,8R,12-trimethyltridecyl)chroman-6-yloxy acetic acid alpha-TEA cpd alpha-tocopheryloxyacetic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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